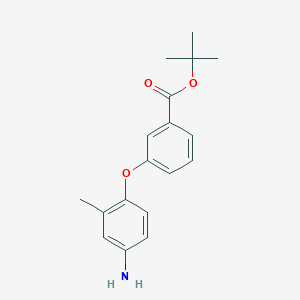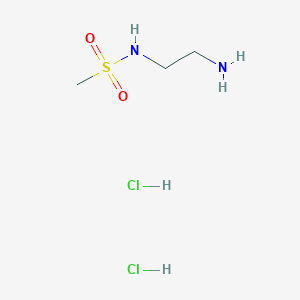
4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile is a chemical compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyridine ring with a carbonitrile substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,2,2-Trifluoro-1-oxoethyl)pyridine-2-carbonitrile.
Reduction: Formation of 4-(2,2,2-Trifluoro-1-hydroxyethyl)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine-2-carbonitrile
- 4-(2,2,2-Trifluoroethyl)pyridine-2-carbonitrile
Uniqueness
4-(2,2,2-Trifluoro-1-hydroxyethyl)picolinonitrile is unique due to the presence of both a hydroxyethyl group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H5F3N2O |
|---|---|
Peso molecular |
202.13 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoro-1-hydroxyethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7(14)5-1-2-13-6(3-5)4-12/h1-3,7,14H |
Clave InChI |
KRZMIHNVIFYJHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(C(F)(F)F)O)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Pyrano[3,2-b]pyridine-3-carboxylic acid ethyl ester](/img/structure/B8404673.png)

![6-bromo-2-(3-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8404678.png)

![1-[(4-Amino-3-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B8404691.png)





![Dibenzo[f,h]quinoxaline,1-oxide](/img/structure/B8404760.png)

